![molecular formula C16H14ClF3N2O B2511693 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1S)-1-phenylethyl]acetamide CAS No. 955975-71-0](/img/structure/B2511693.png)
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1S)-1-phenylethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Translocator Protein Imaging in Glioblastoma Multiforme
Translocator protein (TSPO) imaging, utilizing compounds like 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1S)-1-phenylethyl]acetamide, is a promising approach in neuro-oncology, specifically for glioblastoma multiforme (GBM). A study by Jensen et al. (2015) compares TSPO imaging using 123I-CLINDE SPECT against 18F-FET PET and gadolinium-enhanced MR imaging. Preliminary results suggest TSPO brain imaging in GBM may offer superior prediction of tumor progression at follow-up, highlighting its potential utility in clinical settings including presurgical planning and radiotherapy (Jensen et al., 2015).
Environmental Exposure and Toxicity Studies
The compound's derivatives, including similar trifluoromethyl pyridines, have been investigated for their environmental impact and toxicity. Tao et al. (2022) reported on the toxicity profile of a related compound, 5-amino-2-(trifluoromethyl)pyridine, which shares structural similarities, underscoring the importance of understanding chemical toxicity in industrial settings. This study highlights the need for caution in handling such compounds due to potential adverse effects like methemoglobinemia and toxic encephalopathy, thereby contributing to safety regulations and guidelines (Tao et al., 2022).
Drug Metabolism and Pharmacokinetics
Research into the metabolism of pharmaceutical compounds that contain the 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl] moiety, like L-735,524, provides insight into drug development and optimization. Balani et al. (1995) explored the metabolites of L-735,524, a potent HIV-1 protease inhibitor, identifying major metabolic pathways crucial for enhancing drug efficacy and reducing toxicity. Such studies are essential for drug design, enabling the development of more effective and safer therapeutic agents (Balani et al., 1995).
Novel Anti-inflammatory Agents
Investigations into novel non-steroidal anti-inflammatory compounds, like ST-679, which features structurally related pyridinyl moieties, demonstrate the application of such chemicals in developing new therapies. Annunziato and di Renzo (1993) conducted a bioequivalence study comparing tablet and capsule formulations, illustrating the potential of these compounds in treating inflammation with improved pharmacokinetic profiles. This research contributes to the broader field of anti-inflammatory drug development, offering alternatives to current treatments with potentially fewer side effects or improved efficacy (Annunziato & di Renzo, 1993).
Eigenschaften
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1S)-1-phenylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N2O/c1-10(11-5-3-2-4-6-11)22-15(23)8-14-13(17)7-12(9-21-14)16(18,19)20/h2-7,9-10H,8H2,1H3,(H,22,23)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBUYXDNGZZTJT-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

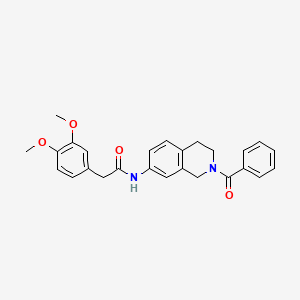
![(Z)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2511611.png)
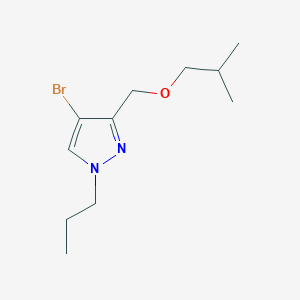
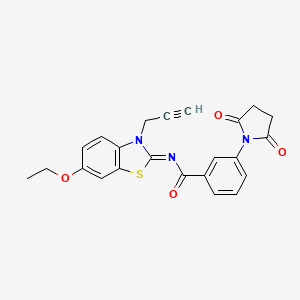
![1-(o-tolyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2511617.png)

![N-(4-butylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2511622.png)
![1-(5-Chloro-2-methylphenyl)-4-[4-(2-cyclopropyl-1,3-thiazol-4-yl)benzoyl]piperazine](/img/structure/B2511623.png)
![5-benzyl-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2511625.png)

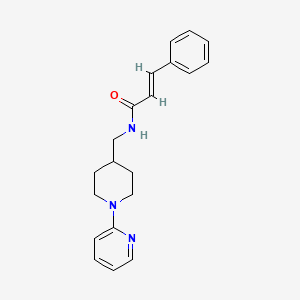
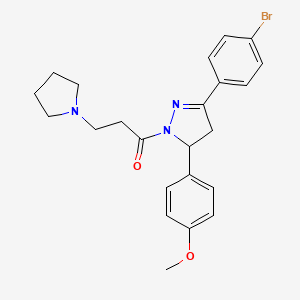
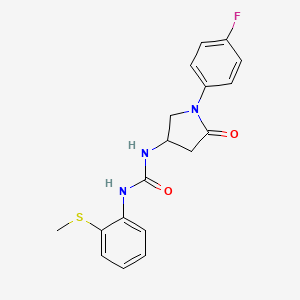
![4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)-N-(4-ethoxyphenyl)piperidine-1-carboxamide oxalate](/img/structure/B2511632.png)